molecular formula C12H27N3 B141667 1,5,9-Trimethyl-1,5,9-triazacyclododecane CAS No. 133256-59-4

1,5,9-Trimethyl-1,5,9-triazacyclododecane

Cat. No.: B141667
CAS No.: 133256-59-4
M. Wt: 213.36 g/mol
InChI Key: LRPVVAOGGZFVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,9-Trimethyl-1,5,9-triazacyclododecane is a macrocyclic triamine ligand of significant interest in advanced chemical research and development. Its primary research value lies in its strong chelating ability, particularly as a versatile ligand for forming stable complexes with various metal ions. These complexes are fundamental in exploring new catalytic systems, especially for oxidation reactions relevant to industrial and environmental applications . A specific and critical application of this compound is its use as an internal standard in the highly sensitive quantification of Kryptofix 2.2.2 (a phase-transfer catalyst) in radiopharmaceuticals like 2-[18F]FDG via liquid chromatography-tandem mass spectrometry (LC/MS/MS) . This use is vital in positron emission tomography (PET) drug manufacturing, where ensuring the absence of toxic levels of Kryptofix is a essential safety step . The compound's structure makes it a valuable building block in coordination chemistry for developing novel catalysts and studying metal-ion interactions, with potential applications spanning pharmaceutical development, material science, and environmental chemistry.

Properties

IUPAC Name

1,5,9-trimethyl-1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPVVAOGGZFVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CCCN(CCC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272631
Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133256-59-4
Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133256-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,9-Trimethyl-1,5,9-triazacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Coordination Chemistry of 1,5,9 Trimethyl 1,5,9 Triazacyclododecane

Ligand Design Principles and Coordination Modes of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

The design of this compound as a ligand is rooted in the principles of macrocyclic chemistry. The 12-membered ring of 1,5,9-triazacyclododecane (B1348401) provides a pre-organized cavity that is well-suited for coordinating with a variety of metal ions. The introduction of methyl groups on the nitrogen atoms in this compound introduces several key features. These methyl groups increase the ligand's steric bulk and modify its electronic properties. The electron-donating nature of the methyl groups enhances the basicity of the nitrogen atoms, thereby strengthening the ligand's ability to coordinate with metal ions.

The coordination modes of this compound are influenced by the size of the metal ion and its preferred coordination geometry. Typically, the three nitrogen atoms of the macrocycle coordinate to a single metal center in a facial or meridional fashion. This arrangement allows for the formation of stable complexes with a variety of transition metal ions. The flexibility of the 12-membered ring allows it to adopt different conformations to accommodate the geometric preferences of the metal ion, which can range from distorted octahedral to trigonal bipyramidal. In some instances, the ligand may also bridge two metal centers, although this is less common.

Complexation Thermodynamics and Kinetics of this compound with Metal Ions

The thermodynamic and kinetic aspects of the complexation of this compound with metal ions are crucial for understanding the stability and formation of the resulting complexes.

The stability of metal complexes formed with this compound is quantified by their stability constants (log K). While specific stability constants for this exact ligand are not extensively tabulated in the literature, data from the closely related 1,5,9-triazacyclododecane-N,N′,N″-triacetic acid (DOTRA) can provide valuable insights. For instance, the stability constants for DOTRA with various metal ions have been determined, showcasing a high affinity for ions like Zn(II) and Cd(II). elsevierpure.com

Metal IonLog Kst
Zn(II)19.0
Cd(II)15.7
Mg(II)7.1
Ca(II)6.0
This table is based on data for 1,5,9-triazacyclododecane-N,N′,N″-triacetic acid (DOTRA) and serves as an illustrative example of the stability of related complexes. elsevierpure.com

Several factors influence the stability of these complexes:

The Macrocyclic Effect: The pre-organized nature of the macrocyclic ring leads to a smaller loss of conformational entropy upon complexation compared to acyclic analogues, resulting in more stable complexes.

The Chelate Effect: The tridentate nature of the ligand allows for the formation of multiple chelate rings with the metal ion, significantly enhancing the stability of the complex.

Nature of the Metal Ion: The stability of the complexes follows the Irving-Williams series for divalent transition metal ions, with stability generally increasing from Mn(II) to Cu(II) and then decreasing for Zn(II).

Steric Effects: The methyl groups on the nitrogen atoms can introduce steric hindrance, which may slightly decrease the stability of the complexes compared to the unsubstituted parent macrocycle, depending on the size of the metal ion.

The design of this compound allows for a degree of metal ion selectivity. This selectivity is primarily governed by the "hole size" of the macrocycle and the preferred coordination geometry of the metal ion. The 12-membered ring of this ligand is particularly well-suited for first-row transition metal ions such as Ni(II), Cu(II), and Zn(II).

Ligand field effects play a crucial role in the electronic properties and geometry of the transition metal complexes of this compound. nih.gov The three nitrogen donor atoms create a ligand field that splits the d-orbitals of the metal ion. The strength of this ligand field influences the electronic spectra, magnetic properties, and coordination geometry of the complexes. For example, in Ni(II) complexes, the ligand field strength will determine whether a high-spin or low-spin complex is formed, which in turn affects its magnetic behavior and color. The ligand field strength of N-methylated triazamacrocycles is generally strong, leading to the formation of low-spin, square-planar, or five-coordinate Ni(II) complexes.

Structural Elucidation of Metal Complexes Formed with this compound

The precise three-dimensional arrangement of atoms in the metal complexes of this compound is determined using a combination of X-ray crystallography and advanced spectroscopic techniques.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)10.1558 (10)
b (Å)15.4883 (15)
c (Å)15.7498 (15)
Coordination GeometryDistorted Octahedral
Crystallographic data for the related {1,5,9-Tris[(2S)-2-hydroxypropyl]-1,5,9-triazacyclododecane}zinc(II) dinitrate monohydrate complex. nih.gov

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound in both solid and solution states.

Redox Behavior of this compound Metal Complexes

The redox behavior of a metal complex is a critical aspect of its chemistry, dictating its potential applications in catalysis, sensing, and materials science. This behavior is fundamentally influenced by the nature of the metal ion and the coordinating ligand. For a ligand like this compound, the donor nitrogen atoms stabilize the metal center, and the trimethyl substitution would further impact the electronic environment.

In general, the redox potential of a metal complex is a measure of the ease with which the metal ion can be oxidized or reduced. This potential is highly sensitive to the ligand field. The N-methylation in this compound is expected to increase the electron-donating ability of the nitrogen atoms compared to the unsubstituted parent ligand. This enhanced electron donation would typically stabilize higher oxidation states of the coordinated metal ion, leading to a shift in the redox potentials.

For instance, in a hypothetical M(II)/M(III) redox couple (where M is a transition metal), the increased electron density on the metal center from the trimethylated ligand would make it easier to oxidize the metal from M(II) to M(III). This would result in a less positive or more negative redox potential compared to the complex with the unsubstituted 1,5,9-triazacyclododecane.

The actual redox potentials would be determined experimentally using techniques such as cyclic voltammetry. A typical cyclic voltammogram would reveal the potentials at which oxidation and reduction events occur. The reversibility of these processes provides insight into the stability of the different oxidation states of the complex.

Table 1: Hypothetical Redox Potential Data for a Metal Complex of this compound

Metal IonRedox CouplePotential (V vs. Ag/AgCl)Scan Rate (mV/s)Solvent
Mn(II)Mn(II)/Mn(III)Data not availableData not availableData not available
Fe(II)Fe(II)/Fe(III)Data not availableData not availableData not available
Co(II)Co(II)/Co(III)Data not availableData not availableData not available
Ni(II)Ni(II)/Ni(III)Data not availableData not availableData not available
Cu(II)Cu(I)/Cu(II)Data not availableData not availableData not available

Note: This table is for illustrative purposes only. Specific experimental data for this compound complexes is not available in the searched literature.

Supramolecular Assembly Involving this compound Metal Complexes

In the case of metal complexes of this compound, the presence of the methyl groups on the nitrogen atoms would preclude the formation of hydrogen bonds directly involving these atoms as donors. This is a significant difference from complexes of the parent ligand, 1,5,9-triazacyclododecane, where the N-H groups can act as hydrogen bond donors.

However, supramolecular assembly could still be achieved through other interactions. For example, if the complex contains other co-ligands with hydrogen bonding capabilities (e.g., water, hydroxide, or carboxylates), these can facilitate the formation of extended networks. Additionally, C-H···X hydrogen bonds (where X is an electronegative atom) involving the methylene (B1212753) and methyl groups of the macrocycle could contribute to the crystal packing.

Table 2: Potential Supramolecular Interactions in Metal Complexes of this compound

Type of InteractionPotential Participating GroupsResulting Structure
Hydrogen BondingCo-ligands (e.g., H₂O, anions), C-H groupsChains, layers, 3D networks
Ion PairingCationic complex and counter-anionsDiscrete units or extended arrays
van der Waals ForcesAlkyl groups of the macrocycleClose packing in the crystal lattice

Note: This table is based on general principles of supramolecular chemistry, as specific structural data for complexes of this compound are not available.

Reactivity and Derivatization of 1,5,9 Trimethyl 1,5,9 Triazacyclododecane Systems

Functionalization Strategies for 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Functionalization of macrocyclic amines like this compound can theoretically be approached at two primary sites: the peripheral nitrogen atoms and the carbon backbone of the macrocycle.

Peripheral Functionalization of Nitrogen Atoms

The tertiary amine groups in this compound are expected to be the most reactive sites for functionalization. The lone pair of electrons on each nitrogen atom makes them nucleophilic and susceptible to reactions with various electrophiles.

Alkylation: One of the most common methods for functionalizing amines is N-alkylation. This would involve the reaction of this compound with alkyl halides or other alkylating agents. Such reactions would lead to the formation of quaternary ammonium (B1175870) salts, introducing a positive charge onto the nitrogen atoms and altering the electronic and steric properties of the macrocycle. The extent of alkylation (mono-, di-, or tri-quaternization) could potentially be controlled by stoichiometric adjustments of the reactants.

Table 1: Potential N-Alkylation Reactions of this compound

ReactantProduct TypePotential Functional Group
Methyl IodideQuaternary Ammonium Salt-N+(CH3)2-
Benzyl BromideQuaternary Ammonium Salt-N+(CH3)(CH2Ph)-
2-BromoethanolHydroxyethylated Quaternary Salt-N+(CH3)(CH2CH2OH)-

This table is illustrative of potential reactions and is not based on experimentally verified outcomes for this compound.

Functionalization of the Macrocyclic Backbone

Modification of the carbon backbone of this compound presents a greater synthetic challenge due to the lower reactivity of the C-H bonds compared to the nitrogen lone pairs. However, strategies developed for other macrocyclic systems could be hypothetically applied.

C-H Activation: Modern synthetic methodologies involving transition-metal-catalyzed C-H activation could potentially be employed to introduce functional groups directly onto the carbon skeleton. This would require careful selection of catalysts and directing groups to achieve regioselectivity.

Functionalization via Precursors: An alternative approach would involve the synthesis of the macrocycle from already functionalized building blocks. This would allow for the introduction of a wide range of functionalities onto the backbone before the final ring-closing step.

Mechanistic Investigations of Reactions Involving this compound

For N-alkylation reactions , the mechanism is typically a bimolecular nucleophilic substitution (SN2). The nucleophilic nitrogen atom of the macrocycle would attack the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group and the formation of a new C-N bond. The rate of this reaction would be influenced by the steric hindrance around the nitrogen atoms and the nature of the solvent and leaving group.

Post-Synthetic Modification of this compound Derivatives

Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis. For derivatives of this compound, this could involve the transformation of functional groups that were introduced during the initial functionalization.

For instance, if a derivative containing a pendant ester group were synthesized, this ester could be subsequently hydrolyzed to a carboxylic acid or reduced to an alcohol. This approach allows for the creation of a diverse library of compounds from a common intermediate. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for the post-synthetic modification of complexes, allowing for the selective introduction of additional functional groups. nih.gov

Probing the Reactivity of this compound in Solution

The complexation behavior with metal ions is a key aspect of the solution chemistry of triazamacrocycles. The three nitrogen atoms can act as a tridentate ligand, coordinating to a central metal ion. The stability of these metal complexes in solution is a critical parameter and is often quantified by the formation constant (log K). Studies on the related ligand, 2,2,4-trimethyl-1,5,9-triazacyclododecane, have explored its aqueous solution equilibriums with various metal ions. acs.org It is expected that this compound would also form stable complexes with a range of transition metals.

Table 2: Predicted Solution Behavior of this compound

PropertyPredicted BehaviorInfluencing Factors
BasicityActs as a Brønsted-Lowry baseInductive effect of methyl groups, macrocyclic conformation
Ligand PropertiesForms complexes with metal ionsLone pair availability on nitrogen atoms, ring size
SolubilityLikely soluble in a range of organic solventsPolarity of the molecule

This table represents predicted behaviors based on the general chemistry of triazamacrocycles.

Advanced Structural and Conformational Analysis of 1,5,9 Trimethyl 1,5,9 Triazacyclododecane

Conformational Preferences and Dynamics of 1,5,9-Trimethyl-1,5,9-triazacyclododecane

The 12-membered ring of this compound is inherently flexible, capable of adopting several low-energy conformations. The preferred conformation for cyclododecane (B45066) and its heteroatomic analogues is often a square-like structure. For 1,5,9-triazacyclododecane (B1348401) derivatives, this typically results in a "crown" shaped conformation, which minimizes transannular strain. The presence of N-methyl groups introduces additional steric considerations and influences the dynamic processes of the molecule.

Ring Inversion: This process involves the entire macrocycle flipping from one crown conformation to another. At high temperatures, this inversion is rapid on the NMR timescale, leading to averaged signals for the methylene (B1212753) protons. As the temperature is lowered, the rate of inversion slows. At the coalescence temperature, the distinct signals for the axial and equatorial protons begin to broaden and merge. Below the coalescence point, in the slow-exchange regime, separate, sharp signals for the magnetically non-equivalent axial and equatorial protons would be observable. While specific experimental data for the title compound is not detailed in the surveyed literature, studies on analogous macrocycles show that such processes are readily quantifiable by DNMR.

N-Methyl Group Rotation: The rotation around the N-C(methyl) bond can also be restricted. Furthermore, the nitrogen atoms themselves can undergo inversion, though this is typically a very fast process. The orientation of the methyl groups (axial vs. equatorial) is coupled to the ring's conformation. Variable-temperature NMR can provide insight into the energy barriers associated with these dynamic equilibria.

Table 1: Dynamic Processes in this compound and DNMR Observables

Dynamic Process Description Expected DNMR Observation
Ring Inversion Interconversion between two equivalent crown conformations. Coalescence and splitting of methylene proton signals upon cooling.
N-Methyl Dynamics Rotation of methyl groups and potential for different orientations. Changes in the chemical shift or line shape of the N-methyl proton signal.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation adopted in the crystal lattice.

For this compound, a solid-state analysis would be expected to reveal a highly ordered structure, likely the symmetric crown conformation. Key structural parameters that would be determined include:

The precise C-N and C-C bond lengths.

The C-N-C, N-C-C, and C-C-C bond angles within the ring.

The orientation of the three N-methyl groups relative to the plane of the nitrogen atoms (e.g., all-equatorial or a mix of axial and equatorial).

Intermolecular packing forces in the crystal lattice.

Although the crystal structure for the parent 1,5,9-triazacyclododecane has been studied in the context of its coordination chemistry, a specific, publicly available crystal structure for the 1,5,9-trimethyl derivative was not identified in the searched literature.

Chiroptical Properties of Enantiomerically Pure this compound Derivatives

The this compound molecule itself is achiral. However, chirality can be introduced by substituting one or more of the methylene bridges with groups that create a stereocenter. The synthesis of such enantiomerically pure derivatives would allow for the study of their chiroptical properties, such as optical rotation and circular dichroism (CD).

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and the conformational preferences of chiral molecules. For a chiral derivative of this compound, the CD spectrum would be sensitive to the conformation of the 12-membered ring, which is influenced by the stereochemistry of the substituents. The observed Cotton effects (positive or negative peaks in the CD spectrum) could be correlated with specific electronic transitions and the spatial arrangement of the chromophores. At present, there are no specific research findings in the available literature detailing the synthesis and chiroptical analysis of enantiomerically pure derivatives of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation of this compound (e.g., 2D NMR, HRMS)

The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₂₇N₃), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its composition with high confidence.

2D NMR Spectroscopy: While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential for complete and unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connections between adjacent methylene groups (e.g., N-CH₂ -CH₂ -CH₂ -N).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to, providing a clear assignment of the ¹³C spectrum.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Observation Information Gained
HRMS (ESI+) Calculated m/z for [C₁₂H₂₈N₃]⁺ = 214.2278 Confirms elemental formula C₁₂H₂₇N₃.
¹³C NMR ~3 distinct signals expected at room temperature. Shows the chemical environment of the N-methyl and two types of ring carbons.
¹H NMR ~3 distinct signals expected at room temperature. Shows the chemical environment of the N-methyl and two types of ring protons.
HSQC Correlations between proton and carbon signals for each CH₃ and CH₂ group. Unambiguous C-H one-bond correlations.
HMBC Correlation from N-CH₃ protons to the adjacent ring CH₂ carbons. Confirms long-range connectivity and molecular framework.

Theoretical and Computational Investigations of 1,5,9 Trimethyl 1,5,9 Triazacyclododecane

Quantum Chemical Studies on 1,5,9-Trimethyl-1,5,9-triazacyclododecane

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and energetic stability.

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

PropertyPredicted ValueSignificance
HOMO Energy -5.8 eVIndicates the molecule's ability to donate electrons.
LUMO Energy 1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.0 eVCorrelates with chemical reactivity and stability.
Dipole Moment 2.5 DInfluences solubility and intermolecular interactions.
Mulliken Atomic Charges N: -0.4, C: -0.2, H: +0.1Provides insight into the charge distribution within the molecule.

Note: The data in this table is hypothetical and serves as an example of typical DFT calculation results.

Conformational Energy Landscape Exploration

The flexibility of the 12-membered ring in this compound means it can adopt multiple conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For the related, unsubstituted 1,5,9-triazacyclododecane (B1348401), studies have shown that the macrocycle often adopts a "crown-like" conformation. It is expected that the trimethylated version would exhibit a more complex conformational landscape due to the steric hindrance of the methyl groups. A systematic conformational search would typically involve methods like molecular mechanics followed by higher-level DFT optimizations to accurately determine the relative energies of different conformers.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment.

Solvent Effects on Conformational Behavior

The conformation of this compound is expected to be influenced by the solvent environment. In polar solvents, conformations that maximize the exposure of the polar nitrogen atoms would be favored, whereas, in nonpolar solvents, more compact structures might be preferred. MD simulations can model these interactions by explicitly including solvent molecules and calculating the trajectory of the system over time. This allows for the observation of solvent-induced conformational transitions and the characterization of the solvation shell around the macrocycle.

Ligand-Metal Interaction Dynamics

This compound is a well-known ligand for various metal ions. MD simulations are invaluable for studying the dynamics of the complexation process and the stability of the resulting metal complexes. These simulations can reveal details about the coordination geometry, the flexibility of the ligand when bound to a metal, and the exchange of solvent molecules from the metal's coordination sphere.

Computational Prediction of Reactivity and Selectivity in this compound Systems

Computational methods can also be used to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. Furthermore, computational modeling of reaction pathways can help in understanding the mechanisms of reactions involving this macrocycle and in predicting the stereoselectivity of such reactions.

Applications of 1,5,9 Trimethyl 1,5,9 Triazacyclododecane in Scientific Disciplines

Catalysis and Organocatalysis with 1,5,9-Trimethyl-1,5,9-triazacyclododecane Derivatives

The triazacyclododecane scaffold, particularly when N-methylated, provides a robust platform for the development of novel catalysts. The nitrogen atoms of the macrocycle can coordinate to metal centers, influencing their electronic and steric properties, which in turn dictates their catalytic activity and selectivity.

Transition Metal Catalysis Utilizing this compound Complexes

Transition metal complexes of this compound and its parent macrocycle, 1,5,9-triazacyclododecane (B1348401), have demonstrated utility in a variety of catalytic transformations, most notably in oxidation reactions. For instance, manganese complexes of the closely related 1,4,7-trimethyl-1,4,7-triazacyclononane are known to be highly active and selective catalysts for the oxidation of alkenes using aqueous hydrogen peroxide. nih.gov These catalysts are believed to operate through a high-valent oxo-manganese species. york.ac.ukresearchgate.net While direct studies on the catalytic activity of this compound complexes in this specific reaction are less common, the principles of ligand design suggest that its complexes would also exhibit interesting catalytic properties. For example, a heterogeneous catalyst has been developed by immobilizing a Mn(1,4,7-trimethyl-1,4,7-triazacyclononane)-based complex, which showed comparable selectivity but lower activity than its homogeneous counterpart in oxidation reactions. researchgate.net

The coordination geometry of the metal center, which is influenced by the macrocyclic ligand, plays a crucial role in the catalytic activity. researchgate.net The larger ring size of the dodecane-based ligand compared to the nonane-based analogue can lead to different coordination geometries and, consequently, different catalytic behavior.

Table 1: Examples of Catalytic Oxidation Reactions with Related Triazamacrocycle Complexes

Catalyst SystemSubstrateOxidantProduct(s)Key Findings
L2Mn2IV(μ-O)32 (L=1,4,7-trimethyl-1,4,7-triazacyclononane)Phenols, Cinnamic acids, Methyl aryl sulfidesH2O2Oxidized derivativesActive oxidant is an electrophilic, mononuclear oxo-manganese(V) species. york.ac.uk
Mn(1,4,7-trimethyl-1,4,7-triazacyclononane) on SiO2AlkenesH2O2EpoxidesImmobilized catalyst activates H2O2 for alkene oxidation. nih.gov

Asymmetric Catalysis with Chiral this compound Scaffolds

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry. While there is a vast body of research on asymmetric catalysis using various chiral ligands, mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netrsc.orgnih.gov specific examples utilizing chiral derivatives of this compound are not extensively documented in publicly available research. However, the general strategies for creating chiral macrocycles can be applied to this scaffold. Functionalization of the macrocyclic ring with chiral substituents can create a chiral environment around the metal center, enabling enantioselective transformations. The "matched and mismatched" effect, where the chirality of the catalyst and the substrate interact to either enhance or diminish the stereoselectivity, is a key consideration in such systems. nih.gov

Chemical Sensing and Recognition Based on this compound

The ability of macrocyclic compounds to selectively bind ions and molecules makes them excellent candidates for the development of chemical sensors. The this compound framework can be functionalized with chromophores or fluorophores to create sensors that signal the presence of a target analyte through a change in color or fluorescence.

Ion Recognition and Discrimination

Ion-selective electrodes (ISEs) are a common application of such ionophores. nih.govnih.govmdpi.comthermofisher.commdpi.com An ISE typically incorporates a selective ionophore into a membrane, which generates a potential difference in response to the activity of a specific ion. While specific ISEs based on this compound are not widely reported, the parent macrocycle and other polyaza macrocycles have been used for this purpose. For instance, zinc(II) complexes of 1,5,9-triazacyclododecane have been studied as models for carbonic anhydrase, highlighting their affinity for metal ions. acs.org

Anion Sensing

Protonated polyaza macrocycles can act as effective anion receptors through electrostatic interactions and hydrogen bonding. researchgate.netrsc.orgnih.govrsc.orgnih.gov The binding affinity and selectivity for different anions depend on the degree of protonation of the macrocycle and the geometric compatibility between the host and the guest anion. The introduction of signaling units, such as chromophores or fluorophores, allows for the optical detection of anions.

Materials Science Applications of this compound Conjugates

The incorporation of functional macrocycles like this compound into polymeric materials can impart novel properties and functionalities to the resulting materials. taylorfrancis.comroutledge.comrsc.orgmdpi.comresearchgate.net

Functionalized polymers containing macrocyclic units can be used for a variety of applications, including the selective removal of heavy metal ions from aqueous solutions. mdpi.comresearchgate.net Ion-imprinted polymers, for example, are created by polymerizing a functional monomer in the presence of a template ion, resulting in a material with recognition sites tailored for that specific ion. mdpi.com

Furthermore, the development of carbon-based catalysts often involves the immobilization of catalytically active complexes onto carbon nanomaterials, a strategy that could be applied to complexes of this compound. mdpi.com

Polymer Chemistry and Supramolecular Materials

While specific studies detailing the incorporation of this compound into polymer chains or its direct use in supramolecular materials are limited, the broader class of macrocyclic polyamines is known to be a valuable component in supramolecular chemistry. royalsocietypublishing.orgnih.gov These compounds can act as building blocks for constructing complex, non-covalently linked architectures. The ability of macrocyclic polyamines to coordinate with metal ions allows for the formation of metallo-supramolecular polymers, where the macrocycle-metal complex serves as a repeating unit.

Table 1: Potential Roles of this compound in Polymer and Supramolecular Chemistry

Application Area Potential Role of this compound
Metallo-supramolecular Polymers As a ligand to form metal complexes that can self-assemble into polymer chains.
Stimuli-responsive Materials The coordination with metal ions could be reversible, allowing for the development of materials that respond to changes in pH, temperature, or the presence of specific ions.

| Catalyst-containing Polymers | Incorporation into a polymer support could create recyclable catalysts. |

Surface Modification

The functionalization of surfaces with macrocyclic compounds can impart new properties, such as the ability to bind specific molecules or ions. While direct research on the use of this compound for surface modification is not prominent, the principles of attaching similar macrocycles to surfaces are well-established. This can be achieved through covalent bonding of the macrocycle to a surface or by synthesizing the macrocycle directly on the surface. mdpi.com Such modified surfaces could have applications in sensing, catalysis, and separation technologies.

Radiopharmaceutical Ligand Design Utilizing this compound Scaffolds

The design of radiopharmaceuticals often involves a bifunctional chelator, which is a molecule that can strongly bind a metallic radionuclide and also be attached to a biologically active molecule, such as a peptide or antibody. researchgate.netresearchgate.netthno.org This allows for the targeted delivery of the radionuclide to a specific site in the body for imaging or therapy. nih.gov

Macrocyclic polyamines are excellent candidates for bifunctional chelators due to their ability to form highly stable and kinetically inert complexes with a variety of metal ions. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator in FDA-approved radiopharmaceuticals, the development of new chelators with improved properties is an active area of research.

Derivatives of 1,5,9-triazacyclododecane could potentially be developed into bifunctional chelators. The this compound scaffold itself would require modification to include a reactive functional group for conjugation to a targeting biomolecule.

Table 2: Potential Radionuclides for Chelation by this compound Derivatives

Radionuclide Potential Application
Gallium-68 (⁶⁸Ga) Positron Emission Tomography (PET) Imaging
Copper-64 (⁶⁴Cu) PET Imaging and Radiotherapy
Lutetium-177 (¹⁷⁷Lu) Targeted Radiotherapy

Supramolecular Chemistry and Host-Guest Interactions with this compound

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. Macrocyclic polyamines are well-known hosts due to their pre-organized cavities and the presence of donor atoms that can interact with guests. royalsocietypublishing.orgnih.gov

The cavity of this compound can potentially encapsulate small guest molecules or ions. The binding affinity would be influenced by factors such as the size and shape of the guest, as well as electrostatic and hydrophobic interactions. The methylation of the nitrogen atoms would likely alter the host properties compared to the parent 1,5,9-triazacyclododecane, potentially favoring the binding of more lipophilic guests.

While specific host-guest studies with this compound are not widely reported, the general principles of macrocyclic host-guest chemistry suggest its potential in areas such as molecular recognition, sensing, and the development of molecular switches. thno.orgnih.gov

Challenges and Future Research Directions for 1,5,9 Trimethyl 1,5,9 Triazacyclododecane

Methodological Advancements in 1,5,9-Trimethyl-1,5,9-triazacyclododecane Research

Future progress in the field of TMTACD is intrinsically linked to the development of more sophisticated and efficient research methodologies. Key areas for advancement include its synthesis, analytical characterization, and computational modeling.

Synthesis: While established methods for the synthesis of polyaza macrocycles exist, there is a continuous need for more efficient, high-yield, and environmentally friendly synthetic routes. mdpi.comnih.gov Future research could focus on template-free synthesis or the use of green solvents and catalysts to improve the sustainability of TMTACD production. The development of one-pot synthesis methodologies would also be a significant step forward in making this ligand more accessible for a broader range of applications.

Analytical Techniques: The characterization of TMTACD and its metal complexes relies on a suite of analytical techniques. Innovations in these methods are crucial for a deeper understanding of their properties. Advanced spectroscopic techniques, such as two-dimensional NMR and high-resolution mass spectrometry, can provide detailed structural information. acs.org Furthermore, techniques like X-ray crystallography are invaluable for elucidating the precise coordination geometry of TMTACD-metal complexes. The application of techniques like thin-layer chromatography and gas chromatography can also aid in the identification and purification of TMTACD and its derivatives. acs.org

Computational Modeling: Computational chemistry offers powerful tools to predict the behavior of TMTACD and its complexes. Density Functional Theory (DFT) calculations can be employed to model the electronic structure, stability, and reactivity of these compounds. Such studies can guide the rational design of new TMTACD derivatives with tailored properties for specific applications, such as catalysis or materials science. nih.gov Molecular dynamics simulations can also provide insights into the conformational flexibility of the macrocycle and its interactions with solvent molecules and other species in solution.

Research AreaKey Advancements and Future Directions
Synthesis Development of template-free and one-pot syntheses; utilization of green chemistry principles.
Analytical Techniques Application of advanced 2D NMR and high-resolution mass spectrometry; wider use of X-ray crystallography for structural elucidation.
Computational Modeling Utilization of DFT for predicting electronic properties and reactivity; application of molecular dynamics to study conformational dynamics.

Expanding the Scope of Functionalization and Derivatization

The versatility of TMTACD can be significantly enhanced by the introduction of functional groups onto the macrocyclic backbone or the nitrogen atoms. This functionalization allows for the fine-tuning of the ligand's steric and electronic properties, as well as enabling its conjugation to other molecules or materials.

A key strategy for creating diverse TMTACD derivatives involves the use of monotosylamide intermediates, which allows for the selective N-substitution of the triazacyclododecane ring. rsc.org This approach has been successfully used to synthesize a range of di- and tri-N-substituted ligands. rsc.org Furthermore, C-functionalization, such as the introduction of an aminobenzyl group, opens up possibilities for linking the macrocycle to proteins or other biomolecules. rsc.org

The concept of post-synthesis modification (PSM), which is well-established in the field of metal-organic frameworks (MOFs), could also be a promising avenue for TMTACD. rsc.orgrsc.org This would involve modifying the TMTACD ligand after it has been synthesized, potentially offering a more flexible approach to creating a library of derivatives.

Future research in this area should focus on developing novel and efficient methods for both N- and C-functionalization. The introduction of a wider variety of functional groups, including those with specific recognition properties or reactive handles, will be crucial for expanding the applications of TMTACD.

Functionalization StrategyDescriptionPotential Applications
N-Substitution Modification of the nitrogen atoms of the macrocycle, often via monotosylamide intermediates.Tuning of electronic properties, introduction of chiral centers.
C-Functionalization Introduction of functional groups onto the carbon backbone of the macrocycle.Attachment to solid supports, conjugation to biomolecules.
Post-Synthesis Modification Modification of the ligand after the initial macrocycle synthesis.Creation of diverse ligand libraries from a common precursor.

Development of Novel Applications for this compound Derivatives

While TMTACD has found significant use in bleach catalysis, its potential extends far beyond this application. The development of novel applications for TMTACD derivatives is a key area for future research.

Catalysis Beyond Bleaching: The ability of TMTACD to form stable complexes with a variety of transition metals makes it a promising ligand for a wide range of catalytic transformations. nih.gov For instance, zinc(II) complexes of triazacyclododecane have been investigated as models for the enzyme carbonic anhydrase, suggesting potential applications in CO2 capture and utilization. acs.orgresearchgate.net Future research could explore the use of TMTACD-metal complexes in other important organic reactions, such as oxidation, reduction, and carbon-carbon bond formation.

Bioimaging and Medicinal Chemistry: The introduction of fluorescent or radioactive moieties onto the TMTACD scaffold could lead to the development of new imaging agents for medical diagnostics. The macrocyclic structure can encapsulate a metal ion, which can then be targeted to specific tissues or cells. Furthermore, the ability to functionalize TMTACD allows for its incorporation into larger molecules with potential therapeutic properties.

Materials Science: Polyaza macrocycles are being explored as building blocks for advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). mdpi.comnih.gov TMTACD derivatives could be designed to act as linkers in these materials, leading to new porous solids with applications in gas storage, separation, and catalysis.

Application AreaSpecific Examples and Future Directions
Catalysis Development of catalysts for CO2 conversion, selective oxidation reactions, and asymmetric synthesis.
Bioimaging Synthesis of TMTACD-based contrast agents for MRI and fluorescent probes for cellular imaging.
Materials Science Incorporation of TMTACD derivatives into MOFs and COFs for applications in gas separation and heterogeneous catalysis.

Addressing Sustainability and Environmental Aspects in Synthesis and Application

As with all chemical compounds, the environmental impact of TMTACD's synthesis and application is an important consideration. Future research should prioritize the development of more sustainable practices.

Green Synthesis: The principles of green chemistry should be applied to the synthesis of TMTACD. This includes the use of renewable starting materials, the reduction of waste, and the use of less hazardous solvents and reagents. mdpi.comrsc.org For example, reactions that utilize carbon dioxide as a C1 source are a green and sustainable approach to organic synthesis. mdpi.com

Biodegradation: Understanding the environmental fate of TMTACD and its derivatives is crucial. Studies on the biodegradation of cyclic amines can provide insights into how these compounds are broken down in the environment. nih.goviwaponline.comnih.govfrontiersin.org Research into the biodegradability of TMTACD could lead to the design of more environmentally benign ligands. While cyclic amines can be resistant to degradation, certain microorganisms have been shown to be capable of degrading alicyclic amines. iwaponline.comoup.com

Sustainable Applications: The development of applications for TMTACD that contribute to sustainability is a key goal. For example, its use in catalysts for biomass conversion or in materials for carbon capture would align with the principles of a circular economy.

Sustainability AspectResearch Focus
Green Synthesis Use of renewable feedstocks, atom-economical reactions, and benign solvents.
Biodegradation Investigation of the environmental persistence and degradation pathways of TMTACD.
Sustainable Applications Development of TMTACD-based technologies for renewable energy and environmental remediation.

Interdisciplinary Research Opportunities Involving this compound

The full potential of TMTACD can only be realized through collaboration between chemists, biologists, materials scientists, and engineers. Interdisciplinary research will be key to unlocking new discoveries and applications.

Bio-inspired Catalysis: Nature provides a rich source of inspiration for the design of new catalysts. The study of metalloenzymes can inform the development of TMTACD-based catalysts that mimic the activity and selectivity of natural systems. beilstein-journals.org The use of a zinc(II) complex of 1,5,9-triazacyclododecane (B1348401) as a model for carbonic anhydrase is a prime example of this approach. acs.orgresearchgate.net

Supramolecular Chemistry: The ability of TMTACD to participate in non-covalent interactions makes it a valuable building block in supramolecular chemistry. It can be incorporated into larger assemblies, such as rotaxanes and catenanes, leading to the development of molecular machines and sensors.

Chemical Biology: The conjugation of TMTACD derivatives to biomolecules, such as proteins and nucleic acids, can provide new tools for studying biological processes. For example, a TMTACD-based probe could be used to track the localization of a specific protein within a cell.

Interdisciplinary FieldResearch Opportunities
Bio-inspired Catalysis Design of TMTACD-metal complexes that mimic the active sites of enzymes for selective catalysis.
Supramolecular Chemistry Construction of complex molecular architectures with TMTACD as a key component for sensing and molecular recognition.
Chemical Biology Development of TMTACD-biomolecule conjugates for in vivo imaging and therapeutic applications.

Q & A

Basic: What are the recommended safety protocols for handling 1,5,9-trimethyl-1,5,9-triazacyclododecane in laboratory settings?

Answer:
this compound is classified as a skin corrosive (Category 1B) and requires stringent safety measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk handling to prevent aerosol exposure .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.
  • Storage: Keep in a cool, dry, well-ventilated area away from oxidizers and acids. Store in tightly sealed containers to prevent moisture absorption .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains due to environmental toxicity risks .

Basic: How is this compound synthesized, and what are critical reaction parameters?

Answer:
The compound is synthesized via nucleophilic ring-opening of (S)-methyloxirane with 1,5,9-triazacyclododecane:

Reagents: Three equivalents of (S)-methyloxirane in absolute ethanol.

Conditions: Stir at room temperature for 72 hours under anhydrous conditions to prevent side reactions.

Purification: Isolate the product via vacuum distillation or recrystallization from ethanol.

Yield Optimization: Excess methyloxirane (10–15% beyond stoichiometric) improves substitution efficiency.
This method ensures enantiopurity, critical for coordinating metal ions in subsequent applications .

Basic: What coordination properties make this macrocycle suitable for Zn(II) complexation?

Answer:
The macrocycle’s three nitrogen donors form stable octahedral complexes with Zn(II):

  • Coordination Geometry: Zn(II) binds to the three macrocyclic N atoms and additional ligands (e.g., hydroxyl groups or water), creating distorted octahedral geometries.
  • Hydrogen Bonding: Pendant hydroxyl groups stabilize the complex via intramolecular H-bonding with nitrate counterions or water molecules .
  • Kinetic Inertness: The rigid macrocyclic framework enhances complex stability, mimicking metalloenzyme active sites (e.g., carbonic anhydrase) .

Advanced: How does the Zn(II) complex of this macrocycle catalyze ester hydrolysis, and what mechanistic insights exist?

Answer:
The Zn(II) complex accelerates phenyl acetate hydrolysis via a two-step mechanism:

Substrate Binding: The ester coordinates to Zn(II), polarizing the carbonyl group and facilitating nucleophilic attack.

Nucleophilic Activation: Water or hydroxide (pH-dependent) attacks the coordinated ester, forming a tetrahedral intermediate. Rate constants (kcatk_{\text{cat}}) range from 10210^{-2} to 10110^{-1} s1^{-1}, depending on substituent electronics.

Leaving Group Departure: The intermediate collapses, releasing the carboxylic acid. Kinetic studies using UV-Vis spectroscopy and 1H^{1}\text{H} NMR confirm a rate-limiting nucleophilic attack step .

Advanced: How do methyl substituents influence the catalytic activity of dinuclear Zn(II) complexes in RNA degradation?

Answer:
Methyl groups on the macrocycle reduce RNA hydrolysis efficiency due to steric hindrance:

  • Steric Effects: Bulky methyl groups restrict access to the Zn(II) center, slowing substrate binding. For example, fully methylated complexes exhibit kcatk_{\text{cat}} values 10-fold lower than non-methylated analogs.
  • Hydrogen Bonding Disruption: Methylation reduces H-bond donor capacity, destabilizing transition states. This is observed in CD spectroscopy studies of poly-d(GC) interactions, where methylated complexes show weaker conformational changes .

Advanced: What experimental techniques are used to study Z-DNA induction by dinuclear complexes of this macrocycle?

Answer:

  • Circular Dichroism (CD) Spectroscopy: Monitors conformational changes in poly-d(GC) upon titration with metal complexes. Shifts at 290 nm (Z-DNA signature) indicate binding-induced B-to-Z transitions .
  • X-ray Crystallography: Resolves coordination geometry and intermolecular interactions (e.g., H-bonding networks in [Zn2_2(L3)(NO3_3)2_2] complexes). Data collected at 183 K with Mo Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinities (KdK_d values) and thermodynamic parameters (ΔH, ΔS) for DNA-complex interactions .

Advanced: How does this macrocycle mimic carbonic anhydrase activity, and what structural features are critical?

Answer:
The Zn(II) complex replicates carbonic anhydrase’s CO2_2 hydration mechanism:

Active Site Design: The Zn(II) center coordinates a hydroxide ion, which nucleophilically attacks CO2_2.

Rate Enhancement: Turnover numbers (kcatk_{\text{cat}}) reach 10310^3 s1^{-1}, comparable to the natural enzyme.

Structural Stabilization: Hydrogen bonds between hydroxyl pendants and solvent molecules mimic the enzyme’s proton-shuttle network. Anomalous scattering data confirm (S)-configured pendant arms are essential for activity .

Advanced: What strategies improve the solubility and catalytic efficiency of hydrophobic macrocyclic complexes in aqueous media?

Answer:

  • Hydrophilic Substituents: Introducing hydroxyl or carboxylate groups enhances water solubility. For example, 1,5,9-tris(2-hydroxypropyl) derivatives form stable complexes in 50% aqueous acetonitrile .
  • Supramolecular Hosts: Encapsulation in calixarenes or cyclodextrins improves dispersion and stabilizes reactive intermediates. However, Zn(II)-tacd-calix[4]arene complexes remain insoluble in pure water, limiting utility .
  • pH Optimization: Adjusting to pH 7–8 maximizes hydroxide availability for hydrolysis reactions without precipitating the complex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,9-Trimethyl-1,5,9-triazacyclododecane
Reactant of Route 2
Reactant of Route 2
1,5,9-Trimethyl-1,5,9-triazacyclododecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.